molecular formula C14H13FN2O4S B4518725 3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide

3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B4518725
M. Wt: 324.33 g/mol
InChI Key: AYMKHMRRIQUDBV-UHFFFAOYSA-N
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Description

3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C14H13FN2O4S and its molecular weight is 324.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.05800624 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 3-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide have been explored for their hypoglycemic properties, as seen in the study of benzoic acid derivatives related to repaglinide. These derivatives have shown significant activity, with some being more active than standard sulfonylureas used in diabetes treatment (Grell et al., 1998). Additionally, benzamide and sulfonamide pharmacophores have been incorporated into compounds for their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant in conditions like Alzheimer's disease and glaucoma, respectively (Tuğrak et al., 2020).

Pharmacological Applications

Pharmacologically, derivatives of this compound have been studied for their interaction with receptors in the brain, such as serotonin 1A receptors, to understand their potential in treating neurological disorders like Alzheimer's disease (Kepe et al., 2006). The synthesis of related compounds has also been explored for their inhibitory activity against enzymes implicated in various diseases, demonstrating the potential of these derivatives in developing new therapeutic agents (Ulus et al., 2013).

Materials Science Applications

In materials science, the structural motifs of this compound derivatives have been utilized in the synthesis of polyimides and other polymers for applications such as electrochromic devices, demonstrating the versatility of these chemical structures in creating high-performance materials (Jeon et al., 2022).

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-21-13-6-5-11(8-12(13)15)22(19,20)17-10-4-2-3-9(7-10)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMKHMRRIQUDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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